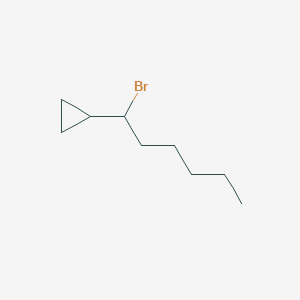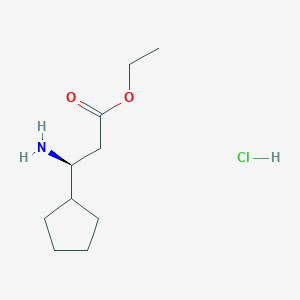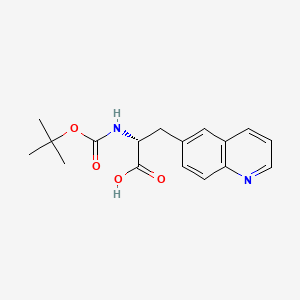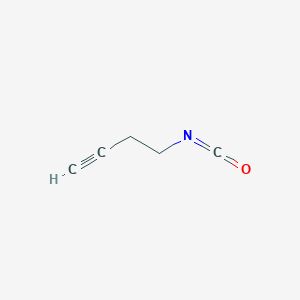
(1-Bromohexyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopropane ring substituted with a 1-bromohexyl group. This compound is part of the cyclopropane family, known for their strained ring structures and unique reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For (1-Bromohexyl)cyclopropane, a typical synthetic route might involve the reaction of a suitable alkene with a brominated carbene . The reaction conditions often include the use of a strong base like potassium hydroxide (KOH) to generate the carbene in situ from a precursor such as bromoform .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromohexyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form hexylcyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hexylcyclopropane derivatives.
Reduction: Hexylcyclopropane.
Oxidation: Cyclopropyl ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
(1-Bromohexyl)cyclopropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Bromohexyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the hexyl group, making it less complex.
Cyclopropyl bromide: Another simple brominated cyclopropane derivative.
Hexylcyclopropane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
(1-Bromohexyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-bromohexyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-bromohexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
VXBZBFPNAOCQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)


![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)

![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)

![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
